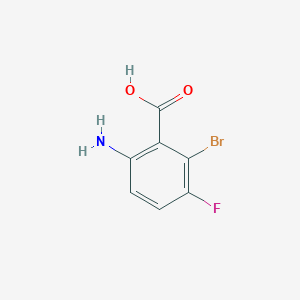

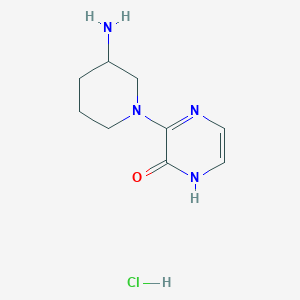

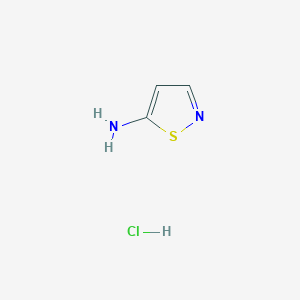

![molecular formula C8H5N3 B1529227 3-Éthynyl-imidazo[1,2-a]pyrazine CAS No. 943320-47-6](/img/structure/B1529227.png)

3-Éthynyl-imidazo[1,2-a]pyrazine

Vue d'ensemble

Description

3-Ethynyl-imidazo[1,2-A]pyrazine is a chemical compound with the CAS Number: 943320-47-6 . It has a molecular weight of 143.15 and its IUPAC name is 3-ethynylimidazo[1,2-A]pyrazine .

Synthesis Analysis

Imidazo[1,2-A]pyrazine acts as a versatile scaffold in organic synthesis and drug development . An efficient iodine-catalyzed method for synthesizing imidazo[1,2-A]pyrazines has been reported . The product is generated in situ by the reaction between an aryl aldehyde and 2-aminopyridine or 2-aminopyrazine .Molecular Structure Analysis

The InChI code for 3-Ethynyl-imidazo[1,2-A]pyrazine is 1S/C8H5N3/c1-2-7-5-10-8-6-9-3-4-11(7)8/h1,3-6H . This code provides a standard way to encode the molecular structure using text.Chemical Reactions Analysis

Imidazo[1,2-A]pyrazine acts as a versatile scaffold in organic synthesis and drug development . It exhibits significant reactivity and multifarious biological activity .Physical And Chemical Properties Analysis

3-Ethynyl-imidazo[1,2-A]pyrazine is a solid at room temperature .Applications De Recherche Scientifique

Synthèse organique et développement de médicaments

Le 3-Éthynyl-imidazo[1,2-a]pyrazine sert de squelette polyvalent en synthèse organique et joue un rôle crucial dans le développement de médicaments . Sa structure est propice à diverses méthodes de synthèse, améliorant sa réactivité et élargissant son activité biologique. L’adaptabilité de ce composé permet la création de nombreux dérivés avec des applications pharmacologiques potentielles.

Science des matériaux

En science des matériaux, le this compound est utilisé pour ses propriétés uniques qui contribuent au développement de nouveaux matériaux . Sa structure moléculaire peut être intégrée dans des polymères, améliorant leur fonctionnalité pour des applications spécifiques, telles qu’une meilleure durabilité ou conductivité.

Produits pharmaceutiques

Ce composé s’est révélé prometteur en pharmacologie, notamment en raison de son analogie structurelle avec la purine, qui est associée à diverses activités pharmacologiques telles que les effets anti-inflammatoires, antihypertenseurs, anticancéreux et antipaludiques . Il est étudié pour son potentiel dans la création de médicaments plus efficaces et ciblés.

Dispositifs optoélectroniques

Les propriétés optoélectroniques des dérivés du this compound les rendent adaptés à une utilisation dans les cellules solaires organiques, les capteurs chimiques de fluorescence et les diodes électroluminescentes organiques (OLED) . Ces applications sont essentielles pour faire progresser la technologie dans le domaine de l’éclairage et des affichages écoénergétiques.

Capteurs

En raison de ses propriétés photophysiques, le this compound est étudié pour une utilisation dans les capteurs . La capacité du composé à émettre de la lumière lorsqu’il réagit avec certaines substances en fait un excellent candidat pour le développement de systèmes de détection sensibles et spécifiques.

Médicaments anticancéreux

Les dérivés de l’imidazo[1,2-a]pyrazine, y compris le this compound, sont étudiés comme agents anticancéreux covalents . Leur capacité à agir comme des inhibiteurs covalents ciblés en fait un domaine de recherche prometteur pour le traitement des cancers présentant des mutations génétiques spécifiques.

Microscopie confocale et imagerie

Les dérivés de ce composé sont rapportés comme étant utiles en tant qu’émetteurs pour la microscopie confocale et l’imagerie . Ils peuvent être utilisés pour créer des agents de contraste qui aident à visualiser les structures et les processus cellulaires avec une haute résolution.

Bioluminescence et chimiluminescence

Les propriétés chimiluminescentes et bioluminescentes du this compound en font un outil précieux dans les techniques d’imagerie . Ces propriétés sont particulièrement utiles en diagnostic médical et en recherche, où la visualisation des processus biologiques est essentielle.

Mécanisme D'action

Target of Action

It is known that imidazo[1,2-a]pyrazines, the core structure of 3-ethynyl-imidazo[1,2-a]pyrazine, have been associated with kinase inhibition or anti-angiogenic properties .

Mode of Action

It is known that imidazo[1,2-a]pyrazines can interact with their targets through various mechanisms, potentially including direct binding or functionalization .

Biochemical Pathways

Given the potential kinase inhibition or anti-angiogenic properties of imidazo[1,2-a]pyrazines , it is plausible that 3-Ethynyl-imidazo[1,2-A]pyrazine could affect pathways related to cell signaling and angiogenesis.

Result of Action

Given the potential kinase inhibition or anti-angiogenic properties of imidazo[1,2-a]pyrazines , it is plausible that 3-Ethynyl-imidazo[1,2-A]pyrazine could have effects on cell signaling and angiogenesis.

Orientations Futures

Analyse Biochimique

Biochemical Properties

3-Ethynyl-imidazo[1,2-A]pyrazine plays a crucial role in various biochemical reactions. It interacts with a range of enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with kinases, which are enzymes that play a pivotal role in cell signaling pathways. The nature of these interactions often involves the inhibition or activation of the enzyme’s catalytic activity, thereby modulating downstream signaling events .

Cellular Effects

The effects of 3-Ethynyl-imidazo[1,2-A]pyrazine on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the PI3K-Akt-mTOR signaling pathway, which is crucial for cell growth and survival . Additionally, 3-Ethynyl-imidazo[1,2-A]pyrazine can alter gene expression patterns, leading to changes in the production of proteins that are essential for various cellular functions.

Molecular Mechanism

At the molecular level, 3-Ethynyl-imidazo[1,2-A]pyrazine exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, either inhibiting or activating their function. This binding can lead to changes in enzyme conformation and activity, ultimately affecting cellular processes. For instance, the compound has been found to inhibit certain kinases, thereby blocking the phosphorylation of target proteins and disrupting signaling cascades .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Ethynyl-imidazo[1,2-A]pyrazine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-Ethynyl-imidazo[1,2-A]pyrazine remains stable under specific conditions, but its activity may diminish over extended periods due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular processes, which are important for understanding its potential therapeutic applications.

Dosage Effects in Animal Models

The effects of 3-Ethynyl-imidazo[1,2-A]pyrazine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as the inhibition of tumor growth or modulation of immune responses. At higher doses, it can cause toxic or adverse effects, including cellular damage and organ toxicity . Understanding the dosage-dependent effects is crucial for determining the therapeutic window and safety profile of 3-Ethynyl-imidazo[1,2-A]pyrazine.

Metabolic Pathways

3-Ethynyl-imidazo[1,2-A]pyrazine is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. These interactions can affect metabolic flux and the levels of various metabolites. For example, the compound may be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can influence cellular function .

Transport and Distribution

The transport and distribution of 3-Ethynyl-imidazo[1,2-A]pyrazine within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, 3-Ethynyl-imidazo[1,2-A]pyrazine may be transported into cells via membrane transporters and subsequently bind to intracellular proteins that facilitate its distribution .

Subcellular Localization

The subcellular localization of 3-Ethynyl-imidazo[1,2-A]pyrazine is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with DNA and influence gene expression . Understanding the subcellular localization of 3-Ethynyl-imidazo[1,2-A]pyrazine is essential for elucidating its mechanism of action and potential therapeutic applications.

Propriétés

IUPAC Name |

3-ethynylimidazo[1,2-a]pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3/c1-2-7-5-10-8-6-9-3-4-11(7)8/h1,3-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLYBBCIBNZDXHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CN=C2N1C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

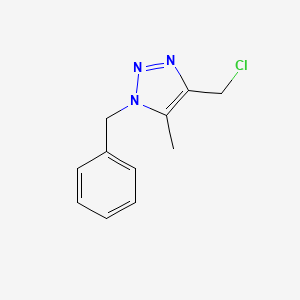

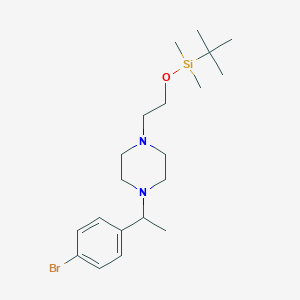

![[4-(2-Amino-ethyl)-cyclohexyl]-carbamic acid tert-butyl ester hydrochloride](/img/structure/B1529149.png)

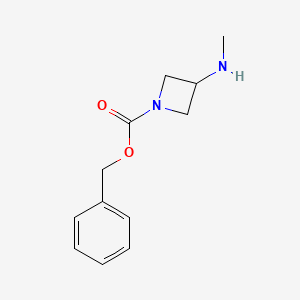

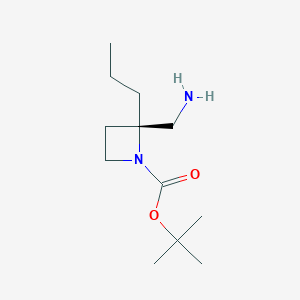

![tert-butyl N-{2-azaspiro[3.4]octan-6-yl}carbamate](/img/structure/B1529159.png)

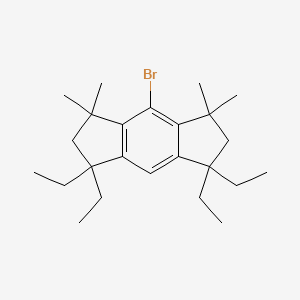

![2-Azaspiro[3.5]nonane hydrobromide](/img/structure/B1529165.png)